(2S,4R)-2-Amino-4,5-dimethylhexanoic acid
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Overview
Description
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid is a chiral amino acid derivative with significant importance in various scientific fields. This compound is known for its unique stereochemistry, which plays a crucial role in its biological and chemical properties. It is often used in the synthesis of peptides and proteins, and its distinct structure makes it a valuable tool in medicinal chemistry and biocatalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-2-Amino-4,5-dimethylhexanoic acid typically involves several steps, including the protection of functional groups, stereoselective reactions, and deprotection. One common method involves the use of chiral auxiliaries to ensure the correct stereochemistry. For example, the synthesis may start with a protected amino acid derivative, followed by a series of reactions such as alkylation, reduction, and deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
(2S,4R)-2-Amino-4,5-dimethylhexanoic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2S,4R)-2-Amino-4,5-dimethylhexanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique stereochemistry allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit enzyme activity by mimicking the natural substrate or by binding to the active site .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Methylproline: This compound shares a similar stereochemistry and is used in the synthesis of peptides and proteins.
(2S,4R)-4-Hydroxyproline: Another related compound, often used in the study of protein stability and folding.
Uniqueness
What sets (2S,4R)-2-Amino-4,5-dimethylhexanoic acid apart from these similar compounds is its specific structure, which provides unique reactivity and binding properties. This makes it particularly valuable in applications requiring high stereochemical precision and selectivity .
Properties
CAS No. |
774172-49-5 |
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Molecular Formula |
C8H17NO2 |
Molecular Weight |
159.23 g/mol |
IUPAC Name |
(2S,4R)-2-amino-4,5-dimethylhexanoic acid |
InChI |
InChI=1S/C8H17NO2/c1-5(2)6(3)4-7(9)8(10)11/h5-7H,4,9H2,1-3H3,(H,10,11)/t6-,7+/m1/s1 |
InChI Key |
VBGFCDFZIZPMLN-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@H](C[C@@H](C(=O)O)N)C(C)C |
Canonical SMILES |
CC(C)C(C)CC(C(=O)O)N |
Origin of Product |
United States |
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